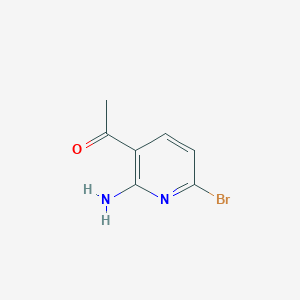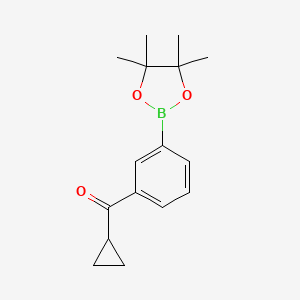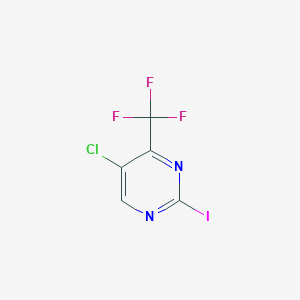![molecular formula C10H7BrFNO B15330308 7'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15330308.png)
7'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD22557958 is a chemical compound with unique properties that have garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD22557958 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve:
Selection of Precursors: The choice of starting materials is crucial for the successful synthesis of MFCD22557958.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of MFCD22557958 is scaled up using optimized methods to ensure high yield and purity. This involves:
Batch Processing: Large-scale reactors are used to carry out the reactions in batches.
Continuous Processing: Advanced techniques such as continuous flow reactors are employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
MFCD22557958 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions involving MFCD22557958 lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving MFCD22557958 typically use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of MFCD22557958, while reduction can produce various reduced derivatives.
Scientific Research Applications
MFCD22557958 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of MFCD22557958 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: MFCD22557958 binds to specific receptors on the surface of cells, triggering a cascade of biochemical events.
Modulating Enzymes: The compound can modulate the activity of enzymes involved in various metabolic pathways.
Influencing Gene Expression: MFCD22557958 may affect the expression of certain genes, leading to changes in cellular functions.
Properties
Molecular Formula |
C10H7BrFNO |
|---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
7-bromo-5-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C10H7BrFNO/c11-7-4-5(12)3-6-8(7)13-9(14)10(6)1-2-10/h3-4H,1-2H2,(H,13,14) |
InChI Key |
ZDGVSIDBXSTHEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=C(C(=CC(=C3)F)Br)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-Acetyl-5''-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine](/img/structure/B15330272.png)



![(6-Phenylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B15330295.png)


